molecular formula C23H17F2NO3S B2946331 6-Fluoro-3-(4-fluorophenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one CAS No. 866810-03-9

6-Fluoro-3-(4-fluorophenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one

Cat. No. B2946331
CAS RN: 866810-03-9
M. Wt: 425.45
InChI Key: WFAYUJBKPMTCDG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of FC-99 is based on the quinoline backbone, which is a nitrogen-containing bicyclic compound . The quinoline nucleus is present in numerous biological compounds . The specific structure of FC-99 includes additional functional groups such as fluorophenyl, sulfonyl, and methylphenylmethyl groups.

Scientific Research Applications

Antimicrobial and Antibacterial Evaluation

  • A study focused on the synthesis and evaluation of a novel 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one, demonstrating its antibacterial properties against several bacterial strains. Raman analysis and crystal structure determination were integral to understanding the compound's activity (Geesi et al., 2020).

Fluorescence and Sensing Applications

  • Research into a quinoline-containing diphenylsulfone derivative unveiled its potential as a reversible ratiometric silver ion and pH probe, highlighting the aggregation-induced emission enhancement (AIEE) effect. This property makes it suitable for developing novel UV and fluorescence chemosensors (Gong et al., 2018).

Cancer Research and Cytotoxicity

  • A Quantitative structure-cytotoxicity relationship (QSCR) analysis on 6-Fluoro-3-(4H-1,2,4-triazol-3-yl)quinolin-4(1H)-ones was performed to explore their antitumor properties. The study aimed to design novel, potent, and safer anti-cancer drugs based on these compounds, demonstrating significant cytotoxic effects against cancer cell lines (Joon et al., 2021).

Optical and Material Science

  • Investigations into the optical properties of 8-hydroxy quinoline-based azo dye under UV irradiation revealed changes in optical constants, including band gap modifications and fluorescence emission intensity enhancements. These findings suggest applications in materials science, particularly in developing green color emission materials (Gaml, 2018).

Synthesis and Chemical Transformation

  • Studies on the synthesis of quinoline silyloxymethylsulfones presented methods for creating sulfonyl derivatives, important in medicinal chemistry. The reported reaction offers a pathway to synthesize C2-substituted sulfones from quinoline N-oxides, highlighting the method's scalability and broad applicability (Patel et al., 2022).

properties

IUPAC Name

6-fluoro-3-(4-fluorophenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F2NO3S/c1-15-2-4-16(5-3-15)13-26-14-22(23(27)20-12-18(25)8-11-21(20)26)30(28,29)19-9-6-17(24)7-10-19/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFAYUJBKPMTCDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-3-(4-fluorophenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one

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